molecular formula C16H16N2O4 B7773679 2-hydroxy-N-(4-hydroxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

2-hydroxy-N-(4-hydroxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

Cat. No.: B7773679
M. Wt: 300.31 g/mol
InChI Key: ZHRGBHLYLOPYRD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-[2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide typically involves the following steps:

    Bromination and Chlorination: The starting material, benzenesulfonamide, undergoes bromination and chlorination reactions to introduce the bromo and chloro substituents on the benzene ring.

    Amidation: The intermediate product is then reacted with 2-(2-oxo-1-pyrrolidinyl)aniline under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-N-[2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-bromo-2-chloro-N-[2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-[2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of key metabolic processes or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chlorobenzenesulfonamide: Lacks the pyrrolidinyl group, making it less complex.

    2-chloro-N-[2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide: Similar structure but without the bromo substituent.

    4-bromo-N-[2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide: Similar structure but without the chloro substituent.

Uniqueness

The presence of both bromo and chloro substituents, along with the pyrrolidinyl group, makes 4-bromo-2-chloro-N-[2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide unique

Properties

IUPAC Name

2-hydroxy-N-(4-hydroxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-10-7-5-9(6-8-10)17-15(21)13-14(20)11-3-1-2-4-12(11)18-16(13)22/h5-8,19H,1-4H2,(H,17,21)(H2,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRGBHLYLOPYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C(=C(N2)O)C(=O)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)C(=C(N2)O)C(=O)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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